Pemetrexed Diethyl Ester
Overview
Description
Pemetrexed Diethyl Ester (PDE) is a novel compound that has been developed as an alternative to traditional chemotherapy and radiotherapy treatments for cancer. PDE is a prodrug of pemetrexed, a drug used to treat a variety of cancers, including non-small cell lung cancer, mesothelioma, and ovarian cancer. PDE is a complex molecule that is composed of two different components – a pemetrexed molecule and an ester group. This combination of components allows PDE to be more stable and effective than traditional chemotherapy agents. PDE has been shown to have numerous advantages over traditional chemotherapy agents, including increased efficacy, improved safety, and fewer side effects. Furthermore, PDE has been studied for its potential use in laboratory experiments, as well as its potential for clinical applications.
Scientific Research Applications
Anticancer Activity : Pemetrexed exhibits effectiveness against various cancers due to its inhibition of folate-dependent proteins and the mTOR pathway, causing ZMP accumulation and AMPK activation (Racanelli et al., 2009).
Enhanced Solubility and Stability : New PEGylated Pemetrexed conjugates have been developed to improve water solubility and stability, making it more viable for clinical use in cancer treatment (Min et al., 2009).
Clinical Activity Against Solid Tumors : Pemetrexed disodium shows promise in treating various solid tumors, and its effectiveness can be improved with folic acid supplementation, which also reduces toxicities (Hanauske et al., 2001).
Inhibition of Thymidylate Synthase : It acts as a potent inhibitor of thymidylate synthase, showing potential sensitivity in cells resistant to other inhibitors due to its effects on purine synthesis (Goldman & Zhao, 2002).
Improved Safety with Vitamin Supplementation : The safety profile of Pemetrexed improves with folic acid and vitamin B12 supplementation, without compromising its efficacy (Niyikiza et al., 2002).
Combination Therapies in Lung Cancer : It shows promising activity in non-small cell lung cancer, especially when combined with platinum compounds, vinorelbine, and gemcitabine (Adjei, 2004).
Activity in Various Solid Tumors : Pemetrexed demonstrates potential in treating a variety of solid tumors, with its toxicity potentially mitigated by folic acid and vitamin B12 supplementation (Adjei, 2004).
Potential in Breast Cancer Therapy : PEGylated Pemetrexed shows efficacy as a breast cancer therapy agent due to its independent uptake and enhanced cytotoxicity (Vandana & Sahoo, 2012).
Treatment of Urothelial Carcinoma : Pemetrexed has shown modest activity in treating platinum-resistant advanced urothelial carcinoma, highlighting the need for new treatments in this area (Bambury et al., 2015).
Maintenance Therapy in Lung Cancer : Maintenance therapy with Pemetrexed significantly improves progression-free and overall survival in advanced non-small-cell lung cancer patients compared to placebo (Ciuleanu et al., 2009).
Mechanism of Action
Target of Action
Pemetrexed Diethyl Ester, also known as (S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate, primarily targets three enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes are:
- Thymidylate Synthase (TS) : This enzyme is crucial for DNA synthesis as it catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) .
- Dihydrofolate Reductase (DHFR) : DHFR plays a key role in the folate pathway, which is essential for the synthesis of nucleotides .
- Glycinamide Ribonucleotide Formyltransferase (GARFT) : This enzyme is involved in the purine biosynthetic pathway .
Mode of Action
This compound exerts its antineoplastic activity by disrupting folate-dependent metabolic processes essential for cell replication . It inhibits the aforementioned enzymes, thereby disrupting the synthesis of purine and pyrimidine, the building blocks of DNA and RNA . This inhibition prevents the formation of DNA and RNA, which are required for the growth and survival of both normal and cancer cells .
Biochemical Pathways
The compound affects the folate pathway and the purine and pyrimidine synthesis pathways . By inhibiting the enzymes TS, DHFR, and GARFT, it disrupts the synthesis of purine and pyrimidine nucleotides, leading to a decrease in DNA and RNA synthesis . This disruption of nucleotide synthesis affects cell replication, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in a variety of solid tumors . It has been found that the depth of the absolute neutrophil counts (ANC) nadir correlates with systemic exposure to the compound . Several studies have confirmed that the pharmacokinetics of Pemetrexed can serve as a prognostic factor for the development of toxicity, especially for neutropenia .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of cell replication processes. By inhibiting the synthesis of purine and pyrimidine, the compound prevents the formation of DNA and RNA, leading to cell death . This results in the inhibition of tumor growth .
Safety and Hazards
Pemetrexed, a related compound, is classified as a hazardous substance. It is extremely flammable and harmful if swallowed. It may cause respiratory irritation, drowsiness, or dizziness. It may be harmful if swallowed and enters airways, and may cause damage to organs through prolonged or repeated exposure .
Biochemical Analysis
Biochemical Properties
Pemetrexed Diethyl Ester inhibits three enzymes involved in folate metabolism and purine and pyrimidine synthesis . These enzymes are thymidylate synthase, dihydrofolate reductase, and glycineamide ribonucleotide formyltransferase . The interactions between this compound and these enzymes are crucial for its function and efficacy.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting the synthesis of purines and pyrimidines, which are essential components of DNA and RNA . This disruption can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with the aforementioned enzymes . By inhibiting these enzymes, this compound disrupts the synthesis of purines and pyrimidines, leading to changes in gene expression and ultimately affecting cell function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that it has a substantial therapeutic effect at certain dosages, but can cause toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways of folate metabolism and purine and pyrimidine synthesis . It interacts with enzymes and cofactors in these pathways, potentially affecting metabolic flux or metabolite levels .
properties
IUPAC Name |
diethyl (2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O6/c1-3-34-18(30)12-11-17(23(33)35-4-2)27-21(31)15-8-5-14(6-9-15)7-10-16-13-26-20-19(16)22(32)29-24(25)28-20/h5-6,8-9,13,17H,3-4,7,10-12H2,1-2H3,(H,27,31)(H4,25,26,28,29,32)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJAOZLLEHXUBF-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Pemetrexed Diethyl Ester and what is its significance in pharmaceutical chemistry?
A1: this compound is a crucial intermediate in the synthesis of Pemetrexed Disodium, the active pharmaceutical ingredient in the anti-cancer drug Pemetrexed. [, , ] This compound plays a vital role in achieving the high purity required for the final drug substance.
Q2: The provided research articles mention achieving high purity this compound. Why is high purity important for this intermediate?
A2: High purity of this compound is critical because impurities can propagate through the synthesis process and contaminate the final drug product. [, ] This can impact the drug's efficacy and safety. Specifically, the articles highlight methods to achieve a purity greater than 98.5%, which is essential for producing a safe and effective pharmaceutical product. []
Q3: One of the research papers describes a novel process for synthesizing Pemetrexed Disodium using specific solvents and purification steps. Could you elaborate on the significance of this process?
A3: The novel process described focuses on optimizing the synthesis of this compound and subsequently Pemetrexed Disodium. [, ] It emphasizes the use of specific solvent systems and purification techniques, like washing with a controlled pH basic solution and selective precipitation, to achieve high purity. These refinements are crucial for large-scale production and ensuring the quality of the final drug substance.
Q4: Can you discuss the different salt forms of Pemetrexed mentioned in the research and their potential implications?
A4: The research mentions both the Disodium salt and a (bi)lysine salt of Pemetrexed. [] While the Disodium salt is the commercially available form of the drug, research into alternative salt forms like the (bi)lysine salt is valuable. This exploration could lead to improved drug properties such as enhanced stability, altered solubility, or potentially different pharmacokinetic profiles.
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